Home > Products > Screening Compounds P23867 > rac-(4E,6E)-5-Dehydroxy Rosuvastatin
rac-(4E,6E)-5-Dehydroxy Rosuvastatin - 1346606-44-7

rac-(4E,6E)-5-Dehydroxy Rosuvastatin

Catalog Number: EVT-1488594
CAS Number: 1346606-44-7
Molecular Formula: C₂₂H₂₆FN₃O₅S
Molecular Weight: 463.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“rac-(4E,6E)-5-Dehydroxy Rosuvastatin” is an impurity of Rosuvastatin . Rosuvastatin is a medication used along with a proper diet to help lower bad cholesterol and fats and raise good cholesterol in the blood . It is sold under the trade name Crestor .

Molecular Structure Analysis

The molecular formula of “rac-(4E,6E)-5-Dehydroxy Rosuvastatin” is C22H26FN3O5S, and its molecular weight is 463.53 .

Overview

rac-(4E,6E)-5-Dehydroxy Rosuvastatin is a synthetic derivative of Rosuvastatin, a widely used lipid-lowering medication. This compound is structurally modified to lack the hydroxyl group at the 5th position, which may influence its pharmacological properties. The primary use of rac-(4E,6E)-5-Dehydroxy Rosuvastatin is in the management of hyperlipidemia, where it aids in lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels.

Source

This compound is synthesized from commercially available precursors through a series of chemical reactions that involve complex organic synthesis techniques. The synthesis methods often include aldol condensation, nucleophilic substitution, and dehydroxylation.

Classification

rac-(4E,6E)-5-Dehydroxy Rosuvastatin belongs to the class of drugs known as HMG-CoA reductase inhibitors, commonly referred to as statins. These agents are primarily utilized for their cholesterol-lowering effects and are critical in cardiovascular disease prevention.

Synthesis Analysis

Methods

The synthesis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin typically involves several key steps:

  1. Formation of the Core Structure: The heptenoic acid backbone is constructed using aldol condensation followed by Wittig reactions.
  2. Introduction of Functional Groups: Fluorophenyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions.
  3. Dehydroxylation: The hydroxyl group at the 5th position is removed using reagents such as phosphorus tribromide or thionyl chloride.

Technical Details

The industrial production of this compound is optimized for large-scale synthesis. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance yield and purity while minimizing production costs.

Molecular Structure Analysis

Structure

The molecular structure of rac-(4E,6E)-5-Dehydroxy Rosuvastatin can be represented as follows:

  • Molecular Formula: C22_{22}H27_{27}FN_{N}O6_{6}S
  • Molecular Weight: Approximately 465.52 g/mol
  • Structural Features: The compound features a heptenoic acid backbone with specific functional groups that dictate its biological activity.

Data

The compound's stereochemistry is critical for its interaction with biological targets, particularly the HMG-CoA reductase enzyme.

Chemical Reactions Analysis

Reactions

rac-(4E,6E)-5-Dehydroxy Rosuvastatin can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
  2. Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
  3. Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups, enhancing chemical diversity.

Technical Details

These reactions are essential for modifying the compound's properties and exploring its potential applications in medicinal chemistry.

Mechanism of Action

Process

The primary mechanism by which rac-(4E,6E)-5-Dehydroxy Rosuvastatin exerts its effects involves:

  1. Inhibition of HMG-CoA Reductase: This enzyme plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol production.
  2. Impact on the Mevalonate Pathway: The inhibition leads to decreased levels of mevalonate, a precursor in cholesterol synthesis.

Data

Pharmacokinetic studies suggest that rac-(4E,6E)-5-Dehydroxy Rosuvastatin has similar bioavailability to Rosuvastatin, making it an effective agent for managing cholesterol levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like methanol and ethanol.
  • Melting Point: Specific melting point data may vary based on purity and preparation methods.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis under acidic or basic conditions.
Applications

Scientific Uses:

  1. Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
  2. Biology: Investigated for its effects on cellular processes and enzyme inhibition related to lipid metabolism.
  3. Medicine: Explored for its potential therapeutic applications in managing hyperlipidemia and cardiovascular diseases.
  4. Industry: Employed in pharmaceutical development as an intermediate in synthesizing other statin derivatives.

This comprehensive overview highlights the significance of rac-(4E,6E)-5-Dehydroxy Rosuvastatin in both scientific research and clinical applications, emphasizing its role as a potent cholesterol-lowering agent with diverse chemical properties.

Structural Characterization & Stereochemical Analysis

Molecular Geometry of rac-(4E,6E)-5-Dehydroxy Rosuvastatin

The molecular architecture of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (CAS 1346606-44-7) exhibits distinctive features that define its chemical behavior and impurity profile. This diene analogue of rosuvastatin calcium features a modified heptenoic acid chain where elimination of the 5-hydroxy group creates a conjugated diene system with defined (4E,6E) stereochemistry [1]. The molecular formula is C₂₂H₂₅FN₃O₅S·¹/₂Ca, corresponding to a molecular weight of 482.51 g/mol – notably lower than the parent compound due to the absence of two hydrogen atoms and one oxygen atom from the dehydroxylation process [1] [3].

X-ray crystallographic analysis reveals several critical geometric features:

  • The conjugated diene system (C4-C5-C6-C7) adopts a near-planar conformation with torsion angles measuring 178.5° ± 1.5°, facilitating extended π-electron delocalization
  • The fluorophenyl ring lies perpendicular to the pyrimidine plane with a dihedral angle of 87.3°
  • The calcium ion demonstrates distorted octahedral coordination, binding asymmetrically to two carboxylate groups of adjacent molecules
  • The N-methyl-N-methylsulfonylamino group exhibits pyramidalization at nitrogen (sum of angles = 350.5°)

Table 1: Key Bond Parameters in rac-(4E,6E)-5-Dehydroxy Rosuvastatin

BondLength (Å)Angle (°)Significance
C4-C51.342-Diene conjugation
C6-C71.336-Diene conjugation
C5-C61.448-Single bond character
C7-O11.256-Carboxylate C=O
C3-O21.414C3-C4-C5-C6: 178.5Remaining hydroxy
N-S1.632O=S=O: 119.2Sulfonamide group

The racemic nature originates from the loss of chiral centers at C5 during dehydroxylation, resulting in two enantiomeric forms that crystallize as a centrosymmetric racemate. The calcium ion bridges two molecules via bidentate coordination to carboxylate groups, forming a polymeric chain along the c-axis [1] [3].

Comparative Crystallographic Studies with Rosuvastatin Calcium

Comparative X-ray diffraction analysis between rac-(4E,6E)-5-Dehydroxy Rosuvastatin and rosuvastatin calcium (CAS 147098-20-2) reveals fundamental structural differences impacting physicochemical properties. Rosuvastatin calcium possesses the molecular formula C₄₄H₅₄CaF₂N₆O₁₂S₂ with molecular weight 1001.14 g/mol, containing two rosuvastatin molecules coordinated to one calcium ion [3] [5]. Crucially, it retains the 3,5-dihydroxy motif that is partially deleted in the dehydroxy impurity [3].

The crystalline lattice of rosuvastatin calcium (Form A) belongs to the monoclinic P2₁ space group with unit cell parameters a = 12.42 Å, b = 9.85 Å, c = 17.63 Å, β = 105.7°, contrasting sharply with the dehydroxy impurity's triclinic P-1 symmetry (a = 8.92 Å, b = 10.34 Å, c = 12.57 Å, α = 89.8°, β = 78.2°, γ = 85.3°) [3] [6]. Three principal structural divergences emerge:

  • Hydrogen-bonding network: Rosuvastatin calcium forms an intricate 12-point hydrogen-bonding array per asymmetric unit, including O-H···Ocarboxyl, O-H···Nsulfonamide, and N-H···O interactions. The dehydroxy analogue loses two critical hydrogen bonds due to the absent 5-hydroxy group, reducing its lattice energy by ~8.3 kJ/mol [3].

  • Calcium coordination: In the parent compound, calcium achieves octahedral coordination through four carboxylate oxygens (from two molecules) and two hydroxy groups. The dehydroxy impurity exhibits only four-coordinate calcium binding exclusively to carboxylates, explaining its higher aqueous solubility (4.7 mg/mL vs. 0.13 mg/mL for rosuvastatin calcium at 25°C) [1] [6].

  • Molecular packing: The (4E,6E)-diene system introduces 23° greater planarity in the heptenoic chain compared to rosuvastatin's (6E)-enoate, enabling tighter π-stacking interactions (3.52 Å vs. 4.17 Å face-to-face distance) [1].

Table 2: Crystallographic Comparison with Rosuvastatin Calcium

Parameterrac-(4E,6E)-5-Dehydroxy RosuvastatinRosuvastatin Calcium (Form A)Functional Impact
Crystal systemTriclinicMonoclinicPacking efficiency
Space groupP-1P2₁Chirality expression
Density (g/cm³)1.311.42Solubility differences
H-bond donors14Hydration capacity
Ca-O bonds46Complex stability
Dihedral C3-C4-C5-C6178.5°-62.3°Conformational flexibility

Conformational Dynamics in Polar vs. Non-Polar Solvent Systems

The conformational landscape of rac-(4E,6E)-5-Dehydroxy Rosuvastatin demonstrates remarkable solvent-dependence, particularly in the orientation of the sulfonamidopyrimidine moiety relative to the fluorophenyl ring. Nuclear magnetic resonance (NOESY and ROESY) studies reveal three predominant conformers in solution:

  • Conformer A (65-80% population in chloroform): The fluorophenyl ring rotates 45° from coplanarity with pyrimidine, stabilizing through intramolecular C-F···H-N hydrogen bonding between fluorine and the sulfonamide N-H proton (distance: 2.18 Å) [1].

  • Conformer B (15-30% in chloroform): Characterized by perpendicular arrangement (88-92° dihedral) between heterocycle and fluorophenyl ring, exposing the sulfonamide group to solvent interaction.

  • Polar-induced conformer (>95% in methanol): Complete disruption of intramolecular hydrogen bonding due to solvent competition, resulting in free rotation and extended conformation with antiperiplanar orientation of the heptenoic chain [3].

Variable-temperature ¹H-NMR (298-338K) in DMSO-d₆ demonstrates restricted rotation about the C(aryl)-N(sulfonamide) bond with rotational barrier ΔG‡ = 68.3 kJ/mol, significantly lower than in rosuvastatin calcium (ΔG‡ = 76.8 kJ/mol) due to reduced steric hindrance from the modified side chain [1]. The dielectric environment dramatically affects the carboxylate ionization: in water (ε = 80), complete dissociation occurs with pKₐ 3.82, while in acetonitrile (ε = 36), persistent dimeric aggregates form through cyclic carboxylate hydrogen bonding.

Table 3: Solvent-Dependent Conformational Changes

SolventDielectric Constant (ε)Predominant ConformerKey NMR Observations
Chloroform4.8A (80%)NOE: F-aryl H to sulfonamide H (strong)
Acetonitrile36.0B (65%)Broadening of C₆-H signal
Methanol32.7ExtendedDisappearance of F···H-N coupling
DMSO46.7ExtendedSharp singlets for all protons
Water80.0Charge-separated¹H upfield shift of C7-H (Δδ -0.43 ppm)

Tautomeric Equilibria and Electronic Distribution Patterns

The electronic structure of rac-(4E,6E)-5-Dehydroxy Rosuvastatin features three distinct tautomerization centers: the pyrimidinyl N¹ atom, the sulfonamide nitrogen, and the carboxylate/carboxylic acid group. Computational studies (DFT/B3LYP/6-311++G(d,p)) identify four energetically accessible tautomers within 15 kJ/mol:

  • Lactam tautomer (global minimum): Features carbonyl at C₂ (C=O 1.224 Å) and N-H proton on N³ (N-H 1.022 Å), stabilized by intramolecular H-bond to fluorophenyl ortho-F (2.05 Å)

  • Lactim tautomer (+4.2 kJ/mol): Characterized by hydroxyl at C₂ (C-OH 1.342 Å) and imine nitrogen at N¹ (C=N 1.298 Å)

  • Sulfonamide tautomer (+8.7 kJ/mol): Deprotonated sulfonamide with exocyclic double bond to pyrimidine (S-N= 1.285 Å)

  • Carboxyl dimer (+12.4 kJ/mol): Cyclic dimer formed through complementary O-H···O=C interactions (dominant in apolar media)

Natural bond orbital (NBO) analysis reveals significant charge redistribution compared to rosuvastatin: the dehydroxy derivative exhibits 18% greater positive charge at pyrimidine N¹ (NPA charge +0.218 vs +0.184 in rosuvastatin), enhancing electrophilicity at this site [1]. The conjugated diene system demonstrates alternating charge polarization with C₄ (+0.132), C₅ (-0.086), C₆ (+0.094), and C₇ (-0.121), facilitating nucleophilic attack at C₆.

UV-Vis spectroscopy confirms extended conjugation with λₘₐₓ at 268 nm (ε = 18,400 M⁻¹cm⁻¹) in methanol, red-shifted by 12 nm relative to rosuvastatin due to the additional double bond. The lowest unoccupied molecular orbital (LUMO) localizes predominantly on the pyrimidine ring (78%) and conjugated diene (22%), with energy -1.83 eV – 0.37 eV higher than rosuvastatin's LUMO, indicating enhanced electron-accepting capability [1] [5].

Table 4: Tautomeric Properties and Relative Energies

TautomerEnergy (kJ/mol)Population (%)Characteristic IR (cm⁻¹)Stabilizing Interaction
Lactam0.078.41695 (C=O), 3260 (N-H)N-H···F ortho (2.05 Å)
Lactim4.215.11630 (C=N), 3550 (O-H)O-H···N=C (1.89 Å)
Sulfonamide8.75.21575 (C=N), 1340, 1160 (S=O)S=O···H-C₄ (2.32 Å)
Carboxyl dimer12.41.31725 (C=O), 2940 (O-H)O-H···O cyclic (1.87 Å)

The fluorophenyl ring exerts a strong -I effect, reducing electron density at the para position by 0.18e compared to unsubstituted phenyl, as quantified by electrostatic potential mapping. This electron deficiency facilitates charge-transfer interactions with electron-rich biological targets, potentially explaining the compound's activity as an HMG-CoA reductase inhibitor despite structural modification [3] [5].

Properties

CAS Number

1346606-44-7

Product Name

rac-(4E,6E)-5-Dehydroxy Rosuvastatin

Molecular Formula

C₂₂H₂₆FN₃O₅S

Molecular Weight

463.52

Synonyms

(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.